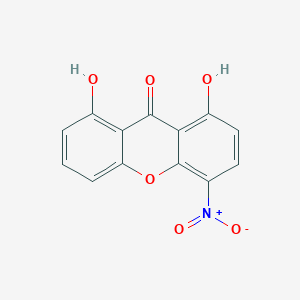

1,8-DI-Hydroxy-4-nitro-xanthen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H7NO6 |

|---|---|

Molecular Weight |

273.20 g/mol |

IUPAC Name |

1,8-dihydroxy-4-nitroxanthen-9-one |

InChI |

InChI=1S/C13H7NO6/c15-7-2-1-3-9-10(7)12(17)11-8(16)5-4-6(14(18)19)13(11)20-9/h1-5,15-16H |

InChI Key |

ZOHCDJRFYXKEQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,8 Di Hydroxy 4 Nitro Xanthen 9 One

Historical and Contemporary Approaches to Xanthenone Synthesis

The synthesis of the xanthone (B1684191) nucleus has evolved significantly since the first methods were developed. Historically, one of the earliest approaches was the Michael and Kostanecki synthesis, which involved the high-temperature distillation of a phenol (B47542) with an o-hydroxybenzoic acid in the presence of acetic anhydride (B1165640). rsc.org While foundational, this method often suffered from harsh conditions and low yields. rsc.org

Over time, more refined and higher-yielding strategies emerged as the most popular and versatile methods for xanthone construction. rsc.org These can be broadly categorized into two main pathways:

The Benzophenone Route: This strategy involves the initial formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate, typically via a Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride. rsc.org The subsequent step is an intramolecular cyclodehydration, where the diaryl ketone undergoes ring closure to form the central pyranone ring of the xanthone. rsc.org This cyclization can be promoted by various reagents and conditions. rsc.org

The Diaryl Ether Route: This pathway begins with the synthesis of a 2-aryloxybenzoic acid, commonly achieved through an Ullmann condensation between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid. rsc.org The diaryl ether intermediate is then subjected to an intramolecular electrophilic cycloacylation to forge the xanthone core. rsc.org Generally, the strategy of acylation followed by cyclization is preferred as it tends to produce higher yields than the Ullmann ether synthesis. rsc.org

Contemporary synthetic chemistry has focused on improving these classical methods by introducing new catalysts and more environmentally benign conditions, aligning with the principles of "green chemistry". nih.gov Modern approaches often utilize multicomponent reactions where a phenol, an aldehyde, and a 1,3-dicarbonyl compound condense to form the xanthone skeleton. nih.gov A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts like zeolites, have been employed to improve efficiency and yield. rsc.orgnih.gov For instance, ultrasound-assisted synthesis has been explored as a green technique to accelerate the formation of xanthene derivatives using eco-friendly catalysts. rsc.org

Targeted Synthesis of 1,8-DI-Hydroxy-4-nitro-xanthen-9-one

The specific synthesis of 1,8-dihydroxy-4-nitro-xanthen-9-one (a member of the nitroxanthone class) is not widely documented, presenting a unique chemical challenge. frontiersin.org A plausible synthesis would likely proceed via the formation of the 1,8-dihydroxyxanthen-9-one (B14009106) core, followed by a carefully controlled regioselective nitration.

The formation of the target molecule is governed by the chemistry of its precursors and the directing effects of the substituents on the aromatic rings. A hypothetical, yet chemically sound, pathway would involve the electrophilic nitration of 1,8-dihydroxyxanthen-9-one.

The key precursor for this step is 1,8-dihydroxyxanthen-9-one . The synthesis of this core itself could be accomplished using the classical methods mentioned earlier. For example, a modified Grover, Shah, and Shah reaction using Eaton's reagent (P₂O₅/CH₃SO₃H) has been developed for synthesizing dihydroxyxanthones.

Once the 1,8-dihydroxyxanthone core is obtained, the subsequent nitration step is critical. The reaction pathway is dictated by the powerful electron-donating and ortho-, para-directing effects of the two hydroxyl groups at positions C1 and C8.

The C1-OH group activates the C2 and C4 positions for electrophilic attack.

The C8-OH group activates the C7 position.

The carbonyl group at C9 is an electron-withdrawing group and acts as a meta-director.

Therefore, the nitration of 1,8-dihydroxyxanthen-9-one would be expected to yield a mixture of products, primarily the 2-nitro, 4-nitro, and potentially dinitrated isomers. The formation of the desired 4-nitro product is favored by the directing effect of the C1-hydroxyl group, but the reaction must be carefully controlled to prevent the formation of the C2 isomer and other byproducts. Traditional nitration methods using mixed sulfuric and nitric acid are often aggressive and can lead to poor regioselectivity and over-nitration.

Optimizing the synthesis of 1,8-dihydroxy-4-nitro-xanthen-9-one would focus on maximizing the yield of the desired isomer from the nitration reaction. This involves the systematic variation of reaction parameters to control the regioselectivity. Modern approaches to reaction optimization often employ data-driven methods like Bayesian optimization to more efficiently explore the parameter space.

Key parameters for optimization include the choice of nitrating agent, solvent, temperature, and reaction time. The goal is to find conditions that favor attack at the C4 position while suppressing side reactions.

Table 1: Potential Optimization Parameters for the Nitration of 1,8-Dihydroxyxanthen-9-one

| Parameter | Variable Options | Potential Impact on Yield and Selectivity |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ in H₂SO₄, Dilute aqueous HNO₃, Metal nitrates, Acetyl nitrate | Milder reagents like dilute HNO₃ may offer better selectivity and prevent over-nitration compared to aggressive mixed acids. |

| Solvent | Acetic acid, Dichloromethane, Solvent-free | The solvent can influence the solubility of the substrate and the activity of the nitrating species. |

| Temperature | -10°C to Room Temperature | Lower temperatures generally increase selectivity in electrophilic aromatic substitutions by favoring the thermodynamically more stable product and reducing the rate of side reactions. |

| Reaction Time | 10 minutes to several hours | Monitoring the reaction progress (e.g., by TLC or HPLC) is crucial to quench the reaction upon maximum formation of the desired product before significant byproduct accumulation occurs. |

| Catalyst | None, Solid acid catalysts (e.g., zeolites) | Heterogeneous catalysts can offer improved regioselectivity and easier product purification. rsc.org |

By carefully tuning these conditions, it may be possible to preferentially synthesize the 4-nitro isomer, facilitating its isolation and purification.

Regioselective Functionalization and Derivatization of this compound

The three distinct functional groups on the 1,8-dihydroxy-4-nitro-xanthen-9-one scaffold (two hydroxyls and one nitro group) provide multiple handles for subsequent chemical modification. The key to its derivatization lies in the ability to selectively target one functional group in the presence of the others.

The two hydroxyl groups at C1 and C8 are chemically similar but may exhibit slightly different reactivities due to their proximity to the nitro and carbonyl groups. Derivatization reactions typically target these nucleophilic hydroxyls. Common strategies involve converting them into esters or ethers to modify the molecule's properties.

Selective derivatization of one hydroxyl group over the other would require careful control of stoichiometry and reaction conditions. Alternatively, protecting groups could be employed if sequential, distinct modifications are desired.

Table 2: Common Derivatization Reactions for Hydroxyl Groups

| Reaction Type | Reagent Class | Product Functional Group | Notes |

|---|---|---|---|

| Esterification | Acyl Chlorides (e.g., Benzoyl chloride), Anhydrides | Ester (-O-C=O)-R) | A very common method to introduce a wide variety of R groups. |

| Etherification | Alkyl Halides (e.g., Methyl iodide) in the presence of a base | Ether (-O-R) | Williamson ether synthesis is a classic method for this transformation. |

| Silylation | Silyl Halides (e.g., TBDMS-Cl) | Silyl Ether (-O-SiR₃) | Often used as a protecting group strategy due to the ease of formation and subsequent cleavage. |

| Sulfonylation | Sulfonyl Chlorides (e.g., Dansyl chloride) | Sulfonate Ester (-O-SO₂-R) | Can be used to introduce fluorescent tags or to convert the hydroxyl into a good leaving group. |

These reactions allow for the synthesis of a diverse library of derivatives from the parent nitroxanthone.

The nitro group at the C4 position is a versatile functional group known for its strong electron-withdrawing nature and its ability to be transformed into various other functionalities. Its diverse reactivity has been extensively exploited in organic synthesis.

The most common and synthetically useful transformation of an aromatic nitro group is its reduction to a primary amine (aniline derivative). This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic amino group that can be used for a host of further derivatizations.

Table 3: Key Chemical Transformations of the Aromatic Nitro Group | Transformation | Typical Reagents | Product Functional Group | | :--- | :--- | :--- | | Reduction to Amine | H₂/Pd/C, Sn/HCl, Fe/HCl, Sodium Dithionite | Amine (-NH₂) | The most common transformation, providing access to anilines. | | Partial Reduction | Zn/NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Controlled reduction can stop at the hydroxylamine stage. | | Reduction to Azo Compound | Metal hydrides (e.g., LiAlH₄) | Azo (-N=N-) | Can lead to dimeric structures. | | Nucleophilic Aromatic Substitution | Strong nucleophiles (under certain conditions) | Various (e.g., -OR, -NHR) | The nitro group can act as a leaving group, although this is more common with multiple activating groups present. |

The reduction of the nitro group on 1,8-dihydroxy-4-nitro-xanthen-9-one would yield 4-amino-1,8-dihydroxyxanthen-9-one, a compound with significantly different chemical properties and a new site for functionalization.

Modifications at Unsubstituted Xanthenone Positions

The scaffold of 1,8-dihydroxy-4-nitro-xanthen-9-one presents several unsubstituted carbon atoms (C2, C3, C5, C6, and C7) that are potential sites for further chemical modification. The reactivity of these positions towards electrophilic substitution is profoundly influenced by the electronic effects of the existing substituents: the two hydroxyl (-OH) groups, the nitro (-NO₂) group, and the carbonyl group of the xanthenone core.

The hydroxyl groups at C1 and C8 are powerful activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, the nitro group at C4 and the pyrone carbonyl group are strong deactivating groups, withdrawing electron density from the aromatic rings and directing incoming electrophiles to the meta position relative to them.

Reactivity Analysis:

Ring A (positions C2 and C3): This ring is substituted with an activating hydroxyl group at C1 and a deactivating nitro group at C4. The C2 position is ortho to the activating -OH group and meta to the deactivating -NO₂ group, making it the most probable site for electrophilic attack on this ring. The C3 position is para to the -OH group but ortho to the -NO₂ group, leading to significant deactivation and steric hindrance, making substitution at this site less favorable.

Ring B (positions C5, C6, and C7): This ring contains the activating hydroxyl group at C8. This group strongly activates the ortho position (C7) and the para position (C5). Therefore, C7 and C5 are the most likely positions for electrophilic substitution on this half of the molecule.

Common electrophilic substitution reactions that could be envisioned at these activated positions include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Further nitration, although conditions would need to be carefully controlled to avoid over-reaction or degradation of the molecule.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though the presence of deactivating groups may necessitate strong Lewis acid catalysts.

While specific documented examples of these modifications on 1,8-dihydroxy-4-nitro-xanthen-9-one are not extensively reported, the principles of physical organic chemistry provide a strong predictive framework for its functionalization.

Green Chemistry Principles in the Synthesis of Xanthenone Derivatives

The synthesis of the broader class of xanthenone derivatives has increasingly benefited from the application of green chemistry principles, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient methods. ncats.io These approaches offer significant advantages over traditional methods, including milder reaction conditions, shorter reaction times, and higher yields. ebi.ac.uk

A prominent green strategy is the use of ultrasound irradiation as a non-polluting energy source. Sonochemistry can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. For instance, the synthesis of dibenzo[b,i]xanthene derivatives has been achieved in high yields (90-95%) and short reaction times (5-10 minutes) using N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) as a catalyst under ultrasound. Similarly, zinc acetate (B1210297) has been used as a catalyst for the ultrasound-assisted synthesis of xanthenes in ethanol, affording excellent yields (84-95%) in 15-45 minutes.

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis for xanthenones. ncats.io MCRs combine three or more reactants in a single step, which enhances efficiency and reduces waste. ncats.io These reactions are often facilitated by eco-friendly and reusable catalysts.

The choice of catalyst and solvent is critical. There is a strong trend towards using heterogeneous catalysts, which can be easily separated and recycled. ncats.io Examples include zeolites, which offer high thermal stability and structural diversity. Nanocatalysts, such as TiO₂-CNTs and magnetic nanoparticles (e.g., Fe₃O₄/PEG), have also been employed successfully, often in aqueous media, which is an environmentally benign solvent. ebi.ac.uk The use of perchloric acid as a catalyst under microwave irradiation and solvent-free conditions has also been reported as an efficient method. ncats.io

The table below summarizes several green synthetic methods developed for xanthenone derivatives, highlighting the diversity of catalysts and conditions employed.

| Catalyst | Energy Source / Conditions | Reactants | Product Type | Yield (%) | Ref. |

| Zn(OAc)₂ | Ultrasound | Aromatic aldehydes, Dimedone/1,3-Cyclohexanedione | Xanthene derivatives | 84-95 | , |

| ZrCl₄ | Ultrasound | 2-Naphthol, Dimedone, Aldehydes | Functionalised xanthenes | 75-95 | |

| N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound | Aldehydes, 2-Hydroxynaphthalene-1,4-dione | Dibenzo[b,i]xanthene-tetraones | 90-95 | |

| Fe₃O₄/PEG/succinic anhydride nanocatalyst | Ultrasound (60 W) | Benzaldehydes, 2-Hydroxynaphthalene-1,4-dione, 2-Naphthol | Dibenzo[a,i]xanthene-dione derivatives | 74-96 | |

| HClO₄ | Ultrasound | Aryl aldehydes, β-Naphthol | 14-Aryl-14H-dibenzo[a,j]xanthenes | 90-98 | , |

| TiO₂-CNTs nanocomposite | 80 °C, Water | Dimedone, Aromatic aldehydes, 3,4-Methylenedioxyphenol | Tetrahydro-dioxolo[4,5-b]xanthen-9-ones | 92-98 | , ebi.ac.uk |

| Amberlyst-15 | Solvent-free | β-Naphthol, 1,3-Dicarbonyl compounds, Aromatic aldehydes | 12-Aryl-tetrahydrobenzo[a]xanthen-11-ones | Good to Excellent | ncats.io |

These examples underscore the successful integration of green chemistry principles into the synthesis of complex heterocyclic scaffolds like xanthenones, paving the way for more sustainable chemical manufacturing. ncats.io

Advanced Spectroscopic and Structural Elucidation of 1,8 Di Hydroxy 4 Nitro Xanthen 9 One

Elucidation of Molecular Structure through Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed multi-nuclear NMR spectroscopic data, including ¹H and ¹³C NMR chemical shifts and coupling constants for 1,8-dihydroxy-4-nitro-xanthen-9-one, are not extensively reported in the currently available scientific literature. While the synthesis and inhibitory actions of this compound, often referred to by the abbreviation MNX, have been discussed, specific spectral assignments from NMR studies are not publicly documented. unipd.itresearchgate.net

For a molecule of this complexity, a typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the xanthenone core, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. Similarly, a ¹³C NMR spectrum would provide key information on the carbon framework. However, without experimental data, a detailed analysis and data table cannot be provided.

Vibrational Analysis by Infrared (IR) and Raman Spectroscopy

A comprehensive vibrational analysis of 1,8-dihydroxy-4-nitro-xanthen-9-one through IR and Raman spectroscopy has not been detailed in the accessible research literature. The structural characterization of xanthone (B1684191) derivatives can be achieved through these techniques, but specific data for this nitro-substituted compound is not available. researchgate.net

Theoretically, the IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include:

O-H stretching vibrations for the two hydroxyl groups, likely appearing as broad bands in the region of 3200-3600 cm⁻¹.

C=O stretching vibration of the xanthen-9-one carbonyl group, typically observed around 1650-1700 cm⁻¹.

N-O stretching vibrations of the nitro group, expected to show two distinct bands corresponding to asymmetric and symmetric stretching, usually in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-H stretching and bending vibrations for the aromatic rings.

Electronic Structure Characterization via Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

While the electronic properties of similar xanthone and anthraquinone (B42736) derivatives have been studied, specific UV-Vis absorption maxima (λmax) and fluorescence spectroscopy data for 1,8-dihydroxy-4-nitro-xanthen-9-one are not provided in the reviewed literature. The study of related compounds suggests that the electronic transitions are of interest, but quantitative data for this specific molecule is absent. researchgate.net

The UV-Vis spectrum is expected to be complex, with multiple absorption bands in the UV and possibly the visible region, arising from π-π* and n-π* electronic transitions within the conjugated xanthenone system. The presence of the nitro and hydroxyl substituents would significantly influence the positions and intensities of these bands.

Fluorescence properties are also not documented. Many hydroxyl-substituted xanthones are known to be fluorescent, but the presence of the nitro group, a known fluorescence quencher, may significantly reduce or eliminate any emission.

High-Resolution Mass Spectrometry for Molecular Confirmation

Specific high-resolution mass spectrometry (HRMS) data for 1,8-dihydroxy-4-nitro-xanthen-9-one, which would provide its exact mass and confirm its elemental composition, is not available in the public domain. While the structural configuration of xanthones is often confirmed using mass spectrometry, the specific fragmentation pattern and exact mass measurement for this compound have not been published. researchgate.net The molecular formula of the compound is C₁₃H₇NO₆. everand.com

X-ray Crystallography for Solid-State Structural Analysis

The solid-state structure of 1,8-dihydroxy-4-nitro-xanthen-9-one (MNX) has been determined by X-ray crystallography, specifically in a complex with the protein kinase CK2 from Zea mays. researchgate.netscispace.com The crystallographic data for this complex is available in the Protein Data Bank (PDB).

Interactive Data Table: Crystallographic Data for 1,8-dihydroxy-4-nitro-xanthen-9-one (in complex with CK2)

| Parameter | Value |

| PDB ID | 1M2Q |

| Resolution | 1.79 Å |

| Method | X-ray Diffraction |

| Molecule | 1,8-dihydroxy-4-nitro-xanthen-9-one |

| In Complex With | Protein Kinase CK2 (Zea mays) |

Note: This data pertains to the molecule in its protein-bound state, and minor conformational differences may exist in its pure, unbound crystalline form.

Chiroptical Properties and Stereochemical Investigations (if applicable)

The molecular structure of 1,8-dihydroxy-4-nitro-xanthen-9-one is achiral. It does not possess any stereogenic centers and lacks any elements of chirality such as a chiral axis or plane. Therefore, the compound is optically inactive and would not exhibit any chiroptical properties, such as circular dichroism or optical rotation. This section is not applicable.

Theoretical and Computational Investigations of 1,8 Di Hydroxy 4 Nitro Xanthen 9 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,8-dihydroxy-4-nitro-xanthen-9-one. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For xanthone (B1684191) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized geometries and electronic properties. nih.govscirp.org The ground state properties of 1,8-dihydroxy-4-nitro-xanthen-9-one can be characterized by several key parameters.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related nitroaromatic compounds, the electronic density of the HOMO is often distributed over the dihydroxy-substituted ring, while the LUMO density is shifted towards the nitro group, indicating a potential for intramolecular charge transfer. nih.gov

Key electronic parameters derived from DFT calculations for similar compounds include ionization potential, electron affinity, electronegativity, hardness, and softness. scirp.org These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, a high ionization energy suggests stability. nih.gov

Table 1: Calculated Electronic Properties of a Representative Xanthone Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.9 eV |

Note: These values are representative for a substituted xanthone and may vary for 1,8-dihydroxy-4-nitro-xanthen-9-one.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is crucial for understanding the photophysical processes of 1,8-dihydroxy-4-nitro-xanthen-9-one, such as light absorption and emission.

TD-DFT calculations can predict the absorption spectra of xanthone derivatives, which helps in identifying the electronic transitions responsible for their color. rsc.org For similar compounds, TD-DFT has been used to investigate the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. mdpi.com The presence of hydroxyl and nitro groups in 1,8-dihydroxy-4-nitro-xanthen-9-one makes it a candidate for such photophysical phenomena. The calculations can reveal whether the bridged protons are localized on the donor atom in the ground state and transfer to the acceptor atom in the excited state. mdpi.com

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations provide insights into the interactions of 1,8-dihydroxy-4-nitro-xanthen-9-one with other molecules or ions in a non-biological context. These simulations can predict how the molecule behaves in different solvent environments and how it might interact with small molecules.

The study of non-covalent intermolecular interactions is critical for understanding how these molecules assemble and interact in condensed phases. nih.gov Techniques like Non-Covalent Interaction (NCI) plot analysis can be used to visualize and characterize weak interactions. nih.gov

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are invaluable for predicting the spectroscopic signatures of molecules like 1,8-dihydroxy-4-nitro-xanthen-9-one. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra that can be compared with experimental data to confirm the molecular structure. scirp.orgrsc.org

For example, the calculation of ¹³C NMR spectra using methods like Gauge-Including Atomic Orbitals (GIAO) can provide results that correlate well with experimental spectra. scirp.org Vibrational analysis from DFT calculations can predict the frequencies and intensities of IR absorption bands, which correspond to specific molecular vibrations. researchgate.net For instance, the characteristic stretching frequencies of the hydroxyl (O-H) and nitro (N-O) groups can be predicted.

Conformational analysis helps in identifying the most stable three-dimensional structures of the molecule. Xanthone itself has a near-planar structure, and the substituents on the xanthone core of 1,8-dihydroxy-4-nitro-xanthen-9-one will influence its final conformation. nih.gov Computational methods can explore the potential energy surface to find various low-energy conformers and determine their relative stabilities.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the most likely reaction pathways.

For xanthone synthesis, computational studies can help understand the mechanisms of key reactions, such as cyclization steps. researchgate.net Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. acs.org

For reactions involving 1,8-dihydroxy-4-nitro-xanthen-9-one, such as its synthesis or subsequent chemical modifications, computational analysis can predict the feasibility of different reaction routes. rsc.org This predictive power allows for the rational design of synthetic strategies, potentially saving significant time and resources in the laboratory. rsc.org For example, understanding the mechanism of single electron transfer (SET) processes in xanthones can provide insights into their antioxidant activity. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,8-dihydroxy-4-nitro-xanthen-9-one |

| 1,3,5-trihydroxyxanthone |

| 1,3,7-trihydroxyxanthone |

| 1,4,7-trihydroxy-6-methylxanthone |

| 1,4,5-trihydroxy-2-methylxanthone |

| 2,3,4,6,8-pentahydroxy-1-methylxanthone |

| 1,8-dihydroxyanthraquinone |

| 1,8-dihydroxy-4,5-dinitroanthraquinone |

| α-mangostin |

| Mangiferin |

| Garcinone B |

| Ananixanthone |

| Caffeine |

| Paraxanthine |

| Theophylline |

| Trolox |

Mechanistic Studies of Chemical Reactivity and Interactions

Investigation of Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base properties of 1,8-dihydroxy-4-nitro-xanthen-9-one are crucial for understanding its behavior in different chemical environments. The presence of two hydroxyl groups and a nitro group on the xanthone (B1684191) scaffold significantly influences its acidity. Theoretical calculations have been employed to predict the acid ionization constants (pKa values) of this compound.

The electron-withdrawing nature of the nitro group is expected to increase the acidity of the hydroxyl groups compared to the unsubstituted 1,8-dihydroxy-xanthen-9-one. This effect is more pronounced on the hydroxyl group at position 1, which is in a para relationship with the nitro group, allowing for resonance stabilization of the corresponding phenolate (B1203915) anion.

A study by De Moliner and colleagues in 2003 provided theoretical pKa values for 1,8-dihydroxy-4-nitro-xanthen-9-one. researchgate.net These calculated values offer insight into the deprotonation sequence and the relative acidity of the two hydroxyl groups.

Table 1: Predicted pKa Values for the Hydroxyl Groups of 1,8-dihydroxy-4-nitro-xanthen-9-one

| Hydroxyl Group Position | Predicted pKa Value |

| 1-OH | 5.3 |

| 8-OH | 8.0 |

| Data sourced from theoretical calculations presented in De Moliner et al. (2003). researchgate.net |

These predicted values suggest that the 1-OH group is significantly more acidic than the 8-OH group. This difference of approximately 2.7 pKa units highlights the strong influence of the nitro group on the electronic properties of the xanthone core. The proton transfer mechanisms in this molecule are therefore expected to be sequential, with the 1-OH group being the primary site of deprotonation under basic conditions.

Redox Chemistry and Electron Transfer Processes

Role in Coordination Chemistry and Metal Ion Complexation (non-biological, e.g., for catalysis or sensing)

There is no specific information available in the scientific literature regarding the non-biological coordination chemistry and metal ion complexation of 1,8-dihydroxy-4-nitro-xanthen-9-one for applications in catalysis or sensing. While dihydroxy-substituted xanthones can act as chelating agents for metal ions, the specific complexes formed with this nitro-substituted derivative and their potential applications have not been reported.

Photoreactivity and Photophysical Processes

Detailed experimental data on the photoreactivity and photophysical processes, such as quantum yields and excited-state lifetimes, for 1,8-dihydroxy-4-nitro-xanthen-9-one are not available in the current scientific literature. The photochemistry of nitroaromatic compounds can be complex, often involving transitions to triplet states and potential for photoreduction of the nitro group. The xanthone core itself is a chromophore, and the interplay between the hydroxyl and nitro substituents would be expected to influence its absorption and emission properties. However, without specific studies, any description of its photophysical behavior would be speculative.

Catalytic Activities and Reaction Pathways of 1,8-DI-Hydroxy-4-nitro-xanthen-9-one Derivatives (e.g., as organocatalysts or ligands)

There are no specific studies reported in the scientific literature detailing the catalytic activities or reaction pathways of 1,8-dihydroxy-4-nitro-xanthen-9-one or its derivatives in the context of organocatalysis or as ligands in catalytic reactions. While the xanthone scaffold is found in some ligands used in catalysis, the specific contributions of the 1,8-dihydroxy-4-nitro substitution pattern to catalytic activity have not been investigated.

Explorations in Advanced Material Science and Chemical Sensing Non Clinical

Development of Optical Chemosensors Based on 1,8-DI-Hydroxy-4-nitro-xanthen-9-one

The strategic placement of hydroxyl and nitro functional groups on the xanthone (B1684191) core of 1,8-Dihydroxy-4-nitro-xanthen-9-one provides a foundation for its potential use in the development of optical chemosensors. While specific studies on this compound are limited, the broader class of xanthone derivatives has shown considerable promise in this area.

Design Principles for Selective Analyte Detection

The design of a selective chemosensor based on 1,8-Dihydroxy-4-nitro-xanthen-9-one would likely leverage the specific interactions between its functional groups and the target analyte. The hydroxyl groups can act as hydrogen bond donors and potential binding sites for various species. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the xanthone system upon interaction with an analyte, leading to a detectable optical response.

The design principles for achieving selectivity would involve:

Receptor Site Design: The 1,8-dihydroxy substitution pattern creates a specific cavity-like environment that could be selective for analytes of a complementary size and shape.

Analyte-Induced Electronic Perturbation: The interaction of an analyte with the hydroxyl or nitro groups could alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption or emission spectrum. For instance, the binding of a metal ion to the dihydroxy moiety could influence the electron-withdrawing effect of the nitro group, leading to a measurable spectral shift.

Functionalization: While focusing on the parent compound, it is a common strategy to further functionalize the xanthone core to enhance selectivity for a specific analyte.

A hypothetical design for a selective chemosensor is presented in the table below:

| Target Analyte | Proposed Interaction with 1,8-Dihydroxy-4-nitro-xanthen-9-one | Expected Optical Response |

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Chelation by the 1,8-dihydroxy groups. | Change in absorption or fluorescence intensity. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with the hydroxyl groups. | Shift in the absorption or emission wavelength. |

| Nitroaromatic Compounds | π-π stacking interactions with the xanthone aromatic system. | Quenching of fluorescence. |

Mechanisms of Sensing (e.g., fluorescence quenching, FRET, PET)

The potential sensing mechanisms for a chemosensor based on 1,8-Dihydroxy-4-nitro-xanthen-9-one are rooted in established photophysical processes:

Fluorescence Quenching: The nitro group is a known fluorescence quencher. The interaction of an analyte with the molecule could either enhance or reduce this quenching effect, leading to a "turn-on" or "turn-off" fluorescent response. For example, an analyte binding to the hydroxyl groups might alter the electronic communication with the nitro group, thereby modulating the fluorescence.

Förster Resonance Energy Transfer (FRET): If 1,8-Dihydroxy-4-nitro-xanthen-9-one were to be incorporated into a larger system with another fluorophore, FRET could be a viable sensing mechanism. The binding of an analyte could change the distance or orientation between the two fluorophores, affecting the efficiency of energy transfer and resulting in a ratiometric fluorescent signal.

Photoinduced Electron Transfer (PET): The presence of both electron-donating (dihydroxy) and electron-accepting (nitro) moieties suggests that PET could be a key sensing mechanism. In the ground state, the fluorescence might be quenched due to PET from the dihydroxy groups to the nitro group. Upon analyte binding, this PET process could be inhibited, leading to a significant enhancement of fluorescence.

Integration into Fluorescent Probes for Chemical Imaging and Labeling (non-biological, e.g., in materials characterization)

The inherent fluorescence potential of the xanthone scaffold makes 1,8-Dihydroxy-4-nitro-xanthen-9-one a candidate for the development of fluorescent probes for non-biological chemical imaging and labeling. Such probes could be utilized in materials science to visualize and characterize the distribution of specific chemical species within a material matrix.

For instance, a probe based on this compound could be used to map the presence of acidic or basic sites on the surface of a catalyst or to visualize the penetration of certain ions into a polymer film. The hydroxyl groups could serve as anchoring points for covalent attachment to a material surface, while the nitro group would continue to influence the photophysical response to the local chemical environment.

Applications in Organic Optoelectronics and Photovoltaics (focus on compound's role, not device performance)

Xanthone derivatives are being explored for their potential in organic optoelectronics and photovoltaics due to their electronic properties and stability. mdpi.com While direct research on 1,8-Dihydroxy-4-nitro-xanthen-9-one in this context is not available, its structure suggests potential roles. The extended π-system of the xanthone core, coupled with the electron-donating and -withdrawing substituents, could facilitate charge separation and transport, which are crucial processes in organic solar cells.

In the context of organic light-emitting diodes (OLEDs), the compound could potentially serve as a fluorescent emitter or a host material. The emission color could be tuned by modifying the substitution pattern. The presence of the nitro group might, however, lead to non-radiative decay pathways, which could be detrimental to the efficiency of an OLED.

Functionalization for Surface Chemistry and Hybrid Material Development

The 1,8-dihydroxy groups of 1,8-Dihydroxy-4-nitro-xanthen-9-one offer reactive sites for functionalization, enabling its integration into hybrid materials and for surface modification. These hydroxyl groups can readily react with various coupling agents, allowing the molecule to be grafted onto the surfaces of materials like silica (B1680970), titania, or polymers.

Such surface functionalization could be employed to:

Create Sensing Surfaces: Immobilizing the compound on a solid support could lead to the development of reusable sensor strips or films.

Develop Photoactive Materials: Grafting the molecule onto a semiconductor nanoparticle could create a hybrid material with interesting photophysical properties for applications in photocatalysis or light harvesting.

Modify Surface Properties: The attachment of this molecule could alter the hydrophilicity or chemical reactivity of a surface.

A hypothetical scheme for the functionalization of 1,8-Dihydroxy-4-nitro-xanthen-9-one is outlined below:

| Reactant | Functionalized Product | Potential Application |

| 3-(Triethoxysilyl)propyl isocyanate | Silyl-functionalized xanthone derivative | Grafting onto silica surfaces for sensing applications. |

| Acryloyl chloride | Acrylate-functionalized xanthone derivative | Incorporation into polymers for photoactive materials. |

Electrochemical Applications and Sensing Platforms

The redox-active nature of the xanthone core, along with the influence of the nitro and hydroxyl groups, suggests that 1,8-Dihydroxy-4-nitro-xanthen-9-one could be utilized in electrochemical applications. The nitro group is known to be electrochemically reducible, and this reduction potential could be sensitive to the surrounding chemical environment, forming the basis of an electrochemical sensor.

An electrode modified with this compound could be used for the detection of various analytes through changes in its voltammetric or amperometric response. For example, the interaction of an analyte with the hydroxyl groups could alter the ease of reduction of the nitro group, leading to a shift in the peak potential or a change in the peak current.

The following table summarizes the potential electrochemical applications:

| Application | Principle | Target Analytes |

| Voltammetric Sensor | Analyte binding modulates the reduction potential of the nitro group. | Metal ions, pH |

| Amperometric Sensor | Catalytic reduction or oxidation of an analyte at the modified electrode surface. | Hydrogen peroxide, neurotransmitters |

| Electrocatalyst | Facilitating electron transfer for specific electrochemical reactions. | Oxygen reduction reaction |

Analytical Methodologies and Detection Strategies in Research

Chromatographic Techniques for Separation, Purification, and Analysis of Xanthenone Compounds

Chromatographic methods are indispensable for isolating and analyzing xanthenone compounds from complex mixtures, such as reaction media or biological extracts. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a powerful tool for this purpose. nih.govembrapa.brnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds, including xanthenones. embrapa.br In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For 1,8-dihydroxy-4-nitro-xanthen-9-one, the presence of hydroxyl and nitro groups imparts a degree of polarity, which must be considered when developing the mobile phase gradient, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

An optimized HPLC-DAD method allows for the simultaneous determination of multiple compounds in a single run. nih.gov The DAD acquires spectra across a range of wavelengths for each analyte, aiding in peak identification and purity assessment. embrapa.br Method validation is a critical step, ensuring selectivity, linearity, accuracy, and precision. nih.gov For instance, validation parameters for a typical HPLC-DAD method for phenolic compounds might include low limits of detection (LOD) and quantification (LOQ), often in the sub-mg/L range, and high precision, with relative standard deviations (RSD%) below 10%. nih.gov

Column Chromatography: For purification on a larger scale, column chromatography is a fundamental technique. youtube.com It operates on the same principles as HPLC but is typically used for preparative purposes to isolate the desired compound from byproducts and unreacted starting materials. A solid stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product mixture is loaded onto it. youtube.com A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. youtube.com Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the pure compound.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Column Type | Reversed-Phase C18 | Standard for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Gradient of acidified water and Acetonitrile/Methanol | Allows for the elution of compounds with a wide range of polarities. nih.gov |

| Detection Wavelength | 210-400 nm (Scanning) | Captures the UV-Vis absorbance spectra of various chromophores. nih.gov |

| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg | Indicates the lowest concentration of analyte the method can reliably detect. nih.gov |

| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg | Indicates the lowest concentration of analyte that can be accurately quantified. nih.gov |

| Precision (RSD%) | < 10% | Measures the closeness of repeated measurements, indicating method reproducibility. nih.gov |

Spectrophotometric and Fluorometric Analytical Methods for Compound Quantification

Spectroscopic techniques are vital for the quantification and characterization of 1,8-dihydroxy-4-nitro-xanthen-9-one, leveraging its specific light-absorbing and emitting properties.

UV-Visible Spectrophotometry: This technique is used to quantify compounds by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The structure of 1,8-dihydroxy-4-nitro-xanthen-9-one, containing a xanthenone core, hydroxyl groups, and a nitroaromatic system, gives rise to characteristic UV-Vis absorption bands. Nitroaromatic compounds typically exhibit strong absorbance. nih.goviu.edu The specific wavelength of maximum absorbance (λmax) and the intensity of absorption are highly dependent on the molecular structure and the solvent used. nih.govresearchgate.net For example, the addition of nitro groups to an aromatic ring can shift the λmax and increase absorbance intensity. nih.goviu.edu The UV-Vis spectra of nitro- and dinitrophenols show significant absorbance above 290 nm. researchgate.net Quantification is achieved by creating a calibration curve that plots absorbance versus known concentrations of the compound, following the Beer-Lambert law.

| Compound Class | Technique | Typical Absorption/Emission Range | Reference |

|---|---|---|---|

| Nitroaromatics | UV-Vis Spectroscopy | Wide range (170-270 nm), can be >290 nm | nih.govresearchgate.net |

| Xanthenones | Fluorescence Spectroscopy | Emission maxima can be in the visible range (e.g., 530-550 nm) | researchgate.net |

| Nitrophenols | UV-Vis Spectroscopy | ~320 nm to 400 nm depending on pH | researchgate.net |

Electrochemical Detection Methods and Voltammetry in Chemical Analysis

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection and quantification of electroactive compounds. The nitro group in 1,8-dihydroxy-4-nitro-xanthen-9-one is readily reducible, making it an excellent target for electrochemical analysis. nih.govzenodo.org

Voltammetry: Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly well-suited for analyzing nitroaromatic compounds. nih.gov These methods involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The reduction of the nitro group produces a distinct peak in the voltammogram, with the peak potential being characteristic of the compound and the peak current being proportional to its concentration.

The development of chemically modified electrodes can significantly enhance the sensitivity and selectivity of detection. researchgate.netresearchgate.net Materials such as graphene, carbon nanotubes, and metal nanoparticles are used to modify electrode surfaces, increasing the electroactive surface area and improving the kinetics of the electron transfer process. nih.govscispace.com For instance, studies on the electrochemical detection of nitrophenol have shown that modified glassy carbon electrodes can achieve very low detection limits, often in the nanomolar range. researchgate.netscispace.com These methods have been successfully applied to determine nitroaromatic compounds in various samples, including water and soil. nih.gov

| Technique | Electrode Type | Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Square-Wave Voltammetry | Activated Carbon-Fibre | Various Nitroaromatics | ~0.03 µg/mL | nih.gov |

| Square Wave Voltammetry | - | RDX, HMX, TNT | 1-10 ppm | |

| Differential Pulse Voltammetry | CDs/SPCE | Nitrobenzene | 13 nM | researchgate.net |

| Differential Pulse Voltammetry | Modified Glassy Carbon Electrode | Hydroquinone | 5.5 - 22.5 µM | researchgate.net |

Development of High-Throughput Screening Assays for Compound Derivatives in Academic Research Settings

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds (libraries) for a specific biological activity. youtube.com In academic research, HTS is crucial for discovering lead compounds and for structure-activity relationship (SAR) studies of derivatives of a parent compound like 1,8-dihydroxy-4-nitro-xanthen-9-one.

Assay Development: The process begins with the development of a robust and automated assay. This can be a target-based assay (measuring interaction with a specific protein) or a cell-based phenotypic assay (measuring a change in cell morphology, viability, or function). youtube.comnih.gov For xanthenone derivatives, which have been investigated for activities like antitumor effects, an assay might measure cytotoxicity against cancer cell lines or the modulation of a specific enzyme. nih.gov

High-Content Screening (HCS): A powerful evolution of HTS is High-Content Screening (HCS), which combines automated fluorescence microscopy with quantitative image analysis. youtube.comyoutube.com Instead of a single data point, HCS generates a wealth of information by measuring multiple cellular features simultaneously, such as protein localization, cell shape, and the intensity of fluorescent probes. youtube.com This provides a more detailed "fingerprint" of a compound's effect. For example, an HCS assay for derivatives of 1,8-dihydroxy-4-nitro-xanthen-9-one could be designed to screen for effects on specific cellular pathways, providing deeper biological insight than traditional HTS methods. youtube.com The entire workflow, from liquid handling and incubation to imaging and data analysis, is typically automated to handle the large scale of these screens. youtube.com

Quality Control and Purity Assessment in Chemical Synthesis Research

Ensuring the identity and purity of a synthesized compound is a cornerstone of chemical research. For 1,8-dihydroxy-4-nitro-xanthen-9-one, a combination of analytical techniques is used for rigorous quality control.

Purity Assessment: HPLC is a primary tool for assessing the purity of a final compound. researchgate.net A pure compound should ideally appear as a single, sharp peak in the chromatogram under various conditions. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or degradation products. The relative area of the main peak provides a quantitative measure of purity (e.g., >95%). nih.gov

Structural Confirmation: While chromatography assesses purity, spectroscopy confirms the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the positions of substituents on the xanthenone core. nih.gov

Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups, by their characteristic vibration frequencies. researchgate.net

Together, these methods provide a comprehensive characterization, confirming that the synthesized compound has the correct structure and is of sufficient purity for subsequent biological or chemical studies.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Avenues and Novel Structural Modifications of 1,8-DI-Hydroxy-4-nitro-xanthen-9-one

While the synthesis of the core xanthone (B1684191) structure is well-established, future research could focus on developing more efficient and novel pathways to 1,8-dihydroxy-4-nitro-xanthen-9-one and its derivatives. Current synthetic strategies for xanthones often involve multiple steps, and there is an opportunity to explore one-pot synthesis methods, such as the carbonylative Suzuki coupling reaction, which has shown quantitative yields for other xanthone derivatives. mdpi.com

Further research into structural modifications could unlock new functionalities. Key areas for exploration include:

Modulation of the Nitro Group: Investigating the reduction of the nitro group to an amino group, which could then be further functionalized. This could alter the electronic properties and biological activity of the molecule.

Alkylation or Acylation of Hydroxyl Groups: Modifying the 1- and 8-position hydroxyl groups could improve properties such as solubility or bioavailability, which are common challenges with natural and synthetic dyes. nih.gov

Introduction of Additional Substituents: Drawing inspiration from other bioactive xanthones, the introduction of groups like prenyl, phosphonium (B103445) salts, or heterocyclic rings could enhance specific activities. nih.gov For instance, the addition of nitrogen-containing heterocyclic rings has been found to enhance the anticancer activity of some xanthone derivatives. mdpi.com Similarly, conjugating caged xanthones with a triphenylphosphonium group has resulted in lead compounds with promising antimalarial activity. nih.gov

Caged Analogs: The synthesis of "caged" derivatives, similar to those developed from α-mangostin, could lead to compounds with improved drug-like properties and potent antiproliferative activity. nih.gov

A potential synthetic strategy for a related compound, 1,2-dihydroxy-9H-xanthen-9-one, starts from methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol, proceeding through hydrolysis, cyclization, and demethylation. mdpi.com Adapting such methodologies for the specific regiochemistry of 1,8-dihydroxy-4-nitro-xanthen-9-one represents a viable research direction.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and design of novel xanthone derivatives with tailored properties. Advanced computational approaches can be applied to 1,8-dihydroxy-4-nitro-xanthen-9-one to predict its behavior and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully used to build mathematical models that predict the biological activity of xanthone derivatives based on their structural features. mdpi.com For example, QSAR models have been developed to forecast the anticancer activity against specific cell lines and to identify potent inhibitors of enzymes like monoamine oxidase A (MAOA). mdpi.comyu.edu.jo These models often employ methods like Multiple Linear Regression (MLR) and Multiple Non-linear Regression (MNLR). yu.edu.jo

Molecular Dynamics (MD) and Docking Simulations are invaluable for understanding how these molecules interact with biological targets. journals.co.za Simulations lasting nanoseconds can reveal the stability of a compound within a protein's active site, while binding energy calculations using methods like MM-PBSA can estimate the affinity of the interaction. journals.co.za Such techniques have been applied to xanthone derivatives to evaluate their potential as inhibitors of key proteins in cancer pathways, like cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR). journals.co.za

Future computational work on 1,8-dihydroxy-4-nitro-xanthen-9-one could involve:

Developing specific QSAR models to predict its properties as a functional dye or bioactive agent.

Using molecular docking to screen for potential biological targets.

Employing MD simulations to understand its interaction mechanisms at an atomic level.

Utilizing Density Functional Theory (DFT) to investigate the mechanisms of potential chemical reactions and to understand its electronic properties. researchgate.net

Table 1: Computational Methods for Predictive Modeling of Xanthone Derivatives

| Computational Method | Application | Potential for 1,8-dihydroxy-4-nitro-xanthen-9-one | Reference |

|---|---|---|---|

| QSAR | Predict biological activity (e.g., anticancer, enzyme inhibition) based on molecular descriptors. | Design derivatives with enhanced biological or material properties. | mdpi.comyu.edu.jo |

| Molecular Docking | Predict the binding orientation and affinity of a molecule to a biological target. | Identify potential protein targets and predict binding modes. | journals.co.za |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules to study stability and conformational changes. | Analyze the stability of the compound within a target's active site. | journals.co.za |

| MM-PBSA | Calculate binding free energies between a ligand and a protein. | Estimate the binding affinity for potential biological targets. | journals.co.za |

| DFT | Study electronic structure and reaction mechanisms. | Predict reactivity, electronic properties, and spectroscopic characteristics. | researchgate.net |

Synergistic Applications in Multi-Functional Materials and Systems

The term "functional dyes" refers to materials that exhibit specific functions, such as energy conversion or changes in optical properties, in response to external stimuli like light, heat, or pH. mdpi.comymdchem.com The structure of 1,8-dihydroxy-4-nitro-xanthen-9-one suggests it could be a valuable scaffold for creating such multi-functional materials.

The presence of hydroxyl and nitro groups can impart sensitivity to pH and redox conditions, making it a candidate for sensor applications. Research on other dihydroxy-xanthones has highlighted their potential as multifunctional cosmetic ingredients, offering antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net This multifunctionality is a key area for future exploration.

Synergistic applications could involve incorporating 1,8-dihydroxy-4-nitro-xanthen-9-one into larger systems:

Smart Textiles: Integration into fabrics to create textiles that change color in response to environmental pH changes or the presence of specific analytes. researchgate.net

Optoelectronic Devices: Use as a component in dye-sensitized solar cells (DSSCs) or as an emitter in organic light-emitting diodes (OLEDs), an area where functional dyes are actively researched. mdpi.comresearchgate.net

Biomedical Sensors: Development of fluorescent probes for detecting specific biomolecules or changes in the cellular environment. researchgate.net

Smart Packaging: Application as a natural halochromic dye in intelligent food packaging to monitor pH changes and indicate spoilage. researchgate.net

Table 2: Potential Synergistic Applications and Required Properties

| Application Area | Required Property | Role of 1,8-dihydroxy-4-nitro-xanthen-9-one |

|---|---|---|

| Smart Materials | Chromism (Photo-, Thermo-, pH-) | The core chromophore that responds to stimuli. |

| Optoelectronics | Photoelectric Conversion, Luminescence | Photosensitizer in DSSCs or emissive layer in OLEDs. |

| Biomedical Diagnostics | Fluorescence, Analyte Specificity | Fluorescent probe for biological imaging and sensing. |

| Food Science | Halochromism (pH sensitivity) | pH indicator dye for smart packaging systems. |

Challenges and Opportunities in the Field of Dihydroxy-Nitro-Xanthenone Chemistry

Despite the promise, the development of materials and drugs based on the dihydroxy-nitro-xanthenone scaffold faces several challenges that also present significant research opportunities.

Challenges:

Synthesis: Achieving specific substitution patterns on the xanthone core can be complex and may require multi-step, time-consuming reactions with potentially low yields. mdpi.com

Stability and Solubility: Like many natural dyes and polyphenolic compounds, derivatives can suffer from poor stability (light, heat, pH) and low solubility in common solvents, which can limit their application. nih.gov

Limited Biological Data: For many specific synthetic xanthone derivatives, detailed studies on their mechanisms of action, pharmacokinetics, and long-term effects are scarce. researchgate.net

Cost: The cost of starting materials and complex synthetic procedures can be a barrier to large-scale production. nih.gov

Opportunities:

Green Chemistry: There is an opportunity to develop more environmentally friendly synthetic routes using greener solvents and catalysts.

Formulation Science: Overcoming stability and solubility issues through advanced formulation strategies, such as encapsulation or the creation of nano-formulations, is a major area for innovation.

Structure-Activity Relationship (SAR) Studies: The vast potential for substitution on the xanthone scaffold provides a rich field for SAR studies to systematically map chemical structures to their functions. nih.gov

High-Tech Applications: The growing demand for functional materials in areas like renewable energy and sustainable technologies provides a strong impetus for research into novel functional dyes. mdpi.com

Table 3: Challenges and Opportunities in Dihydroxy-Nitro-Xanthenone Chemistry

| Challenge | Opportunity |

|---|---|

| Complex and inefficient synthesis | Development of novel one-pot and green synthetic methodologies. |

| Poor stability and solubility | Innovation in formulation science (e.g., nano-encapsulation) to enhance performance. |

| Limited mechanistic and pharmacokinetic data | In-depth biological and computational studies to elucidate mechanisms of action. |

Potential for Interdisciplinary Research Collaborations Beyond Prohibited Areas

The multifaceted potential of 1,8-dihydroxy-4-nitro-xanthen-9-one necessitates a highly interdisciplinary research approach. Progress in this field will be driven by collaborations that bridge traditional scientific boundaries.

Chemistry and Materials Science: Synthetic chemists can create novel derivatives, while materials scientists can incorporate them into advanced systems like sensors, solar cells, and smart materials. mdpi.com

Computational Science and Biology: Computational chemists can model and predict the properties of new compounds, guiding synthetic efforts and helping biologists understand how these molecules interact with proteins and other biological targets. yu.edu.jojournals.co.za

Pharmacology and Medicine: The potential biological activities of these compounds require collaboration with pharmacologists and medical researchers to evaluate their efficacy and mechanisms in treating diseases. mdpi.comnih.gov

Engineering and Food Science: Developing applications like smart packaging or biomedical devices requires input from engineers on device design and from food scientists on the requirements for food safety and monitoring. researchgate.net

Such collaborations are essential to translate the fundamental chemical properties of 1,8-dihydroxy-4-nitro-xanthen-9-one and its derivatives into practical, high-impact applications across a wide range of fields.

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity and purity of 1,8-Di-Hydroxy-4-nitro-xanthen-9-one?

Methodological Answer:

To verify structural integrity, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substitution patterns and nitro-group positioning. For related xanthones, coupling constants in aromatic regions help distinguish between regioisomers (e.g., 1,8- vs. 1,7-substitution) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>98% recommended for pharmacological studies). Gradient elution with acetonitrile/water is typical for xanthones .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing nitro-xanthones from analogs like anthraquinones .

Advanced: How can researchers resolve discrepancies in bioactivity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design or compound handling:

- Standardize Assay Conditions: Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell lines. For protein interaction studies (e.g., CSNK2A1 inhibition), use ATP-competitive binding assays with controls like Resveratrol .

- Control Batch Variability: Characterize each batch via XRD or differential scanning calorimetry (DSC) to confirm crystallinity, as amorphous forms may alter solubility and activity .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like pH, temperature, and assay sensitivity .

Basic: What synthetic strategies are effective for preparing nitro-substituted xanthones like this compound?

Methodological Answer:

Key approaches include:

- Friedel-Crafts Acylation: React a pre-functionalized xanthone precursor with nitric acid/sulfuric acid under controlled conditions to introduce nitro groups. Monitor reaction progress via TLC to avoid over-nitration .

- Selective Protection/Deprotection: Use methoxy or acetyl protecting groups to direct nitration to the 4-position. For example, 1,8-dihydroxy-xanthone intermediates can be nitrated at 80°C in fuming HNO, followed by deprotection .

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol to remove isomers .

Advanced: How can crystallographic data (e.g., SHELX refinement) address conformational ambiguities in nitro-xanthones?

Methodological Answer:

- Single-Crystal XRD: Use SHELX programs for structure solution and refinement. For nitro-xanthones, assign anisotropic displacement parameters to nitro groups to assess planarity and resonance effects. Compare bond lengths (e.g., C-NO vs. C=O) to identify electronic effects .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring distortions, especially in fused xanthene systems. For example, deviations from planarity in the xanthene core can influence solubility and intermolecular interactions .

- Validation Tools: Cross-check results with PLATON (ADDSYM) to detect missed symmetry and ensure R-factors <5% for high-resolution data (<1.0 Å) .

Basic: What experimental precautions are critical for handling this compound in biochemical assays?

Methodological Answer:

- Solubility Optimization: Test solvents like DMSO or DMF (1–2 mg/mL) with sonication at 37°C. Avoid aqueous buffers unless stabilized with cyclodextrins .

- Light Sensitivity: Store solutions in amber vials at -20°C to prevent nitro-group photoreduction, which can generate inactive byproducts .

- Toxicity Mitigation: Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of nitroaromatics. Follow GHS hazard codes (e.g., P210 for flammability) .

Advanced: What methodologies elucidate the structure-activity relationship (SAR) of nitro-xanthones in kinase inhibition?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with CSNK2A1’s ATP-binding pocket. Compare binding energies of this compound with analogs lacking nitro groups .

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, PKC) to assess selectivity. IC values <10 µM suggest competitive inhibition, validated via Lineweaver-Burk plots .

- Mutagenesis: Introduce point mutations (e.g., Lys68Ala in CSNK2A1) to confirm critical hydrogen bonds between the nitro group and catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.